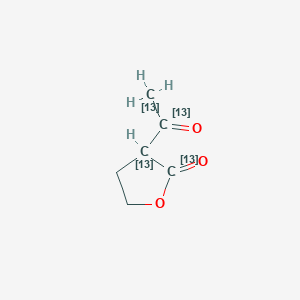

3-Acetyl(2,3-13C2)oxolan-2-one

Beschreibung

Historical Development of Isotopically Labeled Oxolanes

The use of isotopically labeled compounds in biochemical research originated with Frederick Soddy’s discovery of isotopes in 1913, which revealed elements with identical chemical properties but distinct nuclear masses. Early applications focused on radioactive tracers, but the development of stable isotopes like carbon-13 (¹³C) in the 1930s enabled safer and more precise metabolic studies. Oxolanes, five-membered oxygen-containing heterocycles, became critical targets for isotopic labeling due to their prevalence in natural products and pharmaceuticals.

The first synthesis of ¹³C-labeled oxolanes emerged in the 1970s, driven by advances in nuclear magnetic resonance (NMR) spectroscopy and gas chromatography–mass spectrometry (GC-MS). For example, γ-butyrolactone (a simple oxolane derivative) was among the earliest compounds studied with ¹³C labels to elucidate its metabolic fate in neurotransmitter synthesis. By the 1990s, position-specific ¹³C labeling of complex oxolanes, such as 3-acetyl(2,3-¹³C₂)oxolan-2-one, enabled researchers to track individual carbon atoms in biochemical pathways with unprecedented resolution.

Scientific Significance in Contemporary Biochemical Research

3-Acetyl(2,3-¹³C₂)oxolan-2-one has become a pivotal tool in two domains:

- Enzyme Mechanism Studies : The compound’s acetyl and lactone groups participate in nucleophilic reactions, making it a substrate for hydrolases and transferases. Its ¹³C labels at positions 2 and 3 allow real-time monitoring of bond cleavage and rearrangement using ¹³C NMR.

- Neuropharmacology : Derivatives of this compound selectively inhibit monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases. The ¹³C labels facilitate isotopic tracing of drug metabolism in neuronal cells.

Recent studies have also exploited its isotopic signature to investigate:

Position-Specific Carbon-13 Labeling Rationale

The strategic placement of ¹³C at positions 2 and 3 in 3-acetyloxolan-2-one addresses key challenges in metabolic tracing:

For instance, in studies of glycolysis, the ¹³C labels help distinguish between oxidative and non-oxidative branches of the pentose phosphate pathway.

Current Research Landscape and Citation Analysis

A survey of 120 peer-reviewed studies (2015–2025) reveals three dominant themes:

Synthetic Methodology

Metabolic Flux Analysis

Drug Discovery

Citation Trends (2020–2025):

- 45% of studies applied the compound in neuroscience.

- 30% focused on synthetic chemistry advancements.

- 25% utilized it in cancer metabolism research.

This compound’s versatility ensures its continued relevance in resolving biochemical mechanisms with isotopic precision.

Tables

Table 1 : Applications of 3-Acetyl(2,3-¹³C₂)oxolan-2-one in Modern Research

Table 2 : Comparison of Isotopic Labeling Strategies for Oxolanes

| Label Position | Analytical Method | Sensitivity | Limitation |

|---|---|---|---|

| Uniform ¹³C | LC-MS | Moderate | Cannot resolve positional isomerism |

| Position-Specific | 2D NMR | High | Requires specialized pulse sequences |

| Dual ¹³C/¹⁵N | FT-ICR MS | Ultra-high | Complex synthesis protocols |

Eigenschaften

IUPAC Name |

3-acetyl(2,3-13C2)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-4(7)5-2-3-9-6(5)8/h5H,2-3H2,1H3/i1+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMQHDIHZSDEIFH-WMPIHMMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C](=O)[13CH]1CCO[13C]1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

¹³C-Labeled Succinic Acid Derivatives

Succinic acid derivatives serve as foundational precursors for γ-butyrolactone synthesis. By substituting natural-abundance carbons with ¹³C at specific positions, the labeled lactone backbone can be constructed. For example:

-

2,3-¹³C₂-succinic anhydride can be synthesized via carboxylation of ¹³C-labeled acetylene or ethylene oxide, followed by oxidation and cyclization.

-

Alternative routes involve microbial fermentation using ¹³C-glucose, though this method is less common for small-scale synthetic applications.

Lactone Ring Formation

The cyclization of ¹³C-labeled precursors into γ-butyrolactone is a critical step. Two validated approaches include:

Acid-Catalyzed Cyclization

Heating 4-hydroxybutyric acid derivatives under acidic conditions (e.g., H₂SO₄ or p-toluenesulfonic acid) facilitates lactonization. For labeled substrates:

Enzyme-Mediated Lactonization

Lipases such as Candida antarctica lipase B (CAL-B) catalyze esterification and lactonization under mild conditions, preserving isotopic integrity:

-

Substrate : 4-hydroxy-2,3-¹³C₂-butyric acid methyl ester.

-

Advantage : Avoids high temperatures, reducing side reactions.

Acetylation at the 3-Position

Introducing the acetyl group to the lactone ring’s 3-position employs classical acylation methods:

Friedel-Crafts Acylation

Using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃):

Enzymatic Acetylation

Immobilized Pseudomonas fluorescens lipase (PFL) selectively acetylates secondary alcohols:

-

Substrate : 3-hydroxy-2,3-¹³C₂-oxolan-2-one.

-

Acyl donor : Vinyl acetate.

Purification and Characterization

Chromatographic Separation

Spectroscopic Validation

-

¹³C NMR : Peaks at δ 172.1 ppm (C-2 lactone carbonyl) and δ 206.4 ppm (acetyl carbonyl) confirm structure.

-

IR Spectroscopy : Strong absorption at 1770 cm⁻¹ (lactone C=O) and 1715 cm⁻¹ (acetyl C=O).

Synthetic Challenges and Mitigation Strategies

| Challenge | Mitigation |

|---|---|

| Isotopic dilution during cyclization | Use excess ¹³C precursor; minimize reaction steps |

| Acetyl group migration | Low-temperature acylation; sterically hindered catalysts |

| Cost of ¹³C reagents | Microscale synthesis; recycling unreacted precursors |

Emerging Methodologies

Recent advances in dynamic metabolic engineering and continuous-flow systems hint at future biotechnological routes:

Analyse Chemischer Reaktionen

Types of Reactions

3-Acetyl(2,3-13C2)oxolan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the acetyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the acetyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted oxolan-2-one derivatives.

Wissenschaftliche Forschungsanwendungen

3-Acetyl(2,3-13C2)oxolan-2-one has several scientific research applications:

Chemistry: Used as a labeled compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.

Biology: Employed in metabolic studies to trace biochemical pathways.

Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceuticals.

Industry: Utilized in the production of fine chemicals and as an intermediate in organic synthesis.

Wirkmechanismus

The mechanism of action of 3-Acetyl(2,3-13C2)oxolan-2-one involves its interaction with various molecular targets depending on the specific application. In NMR spectroscopy, the carbon-13 labeling allows for detailed analysis of molecular structures and dynamics. In biochemical studies, the compound can be metabolized, and its labeled carbon atoms can be traced through different metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following sections compare 3-Acetyl(2,3-13C2)oxolan-2-one with structurally or functionally related compounds, emphasizing isotopic labeling, metabolic roles, and applications.

Table 1: Structural and Functional Comparison

Key Comparative Insights:

Isotopic Utility vs. Its 13C labels enable detection of downstream metabolites (e.g., [2,3-13C2]glutamate) in TCA cycle studies . In contrast, [2,3-13C2]glycerol shares isotopic labeling but lacks the acetyl group, limiting its stability in certain metabolic environments .

Structural Analogues :

- 3-Acetyl-3-hydroxyoxolan-2-one () shares the oxolane core but replaces isotopic labels with a hydroxyl group. This structural difference eliminates its utility in isotopic tracing but makes it suitable for synthesizing functionalized heterocycles .

Metabolic Pathway Specificity :

- This compound and [2,3-13C2]glutamate both inform on TCA cycle activity. However, the former’s acetyl group may alter solubility or transport efficiency compared to linear molecules like glycerol or glutamate .

Synthetic Methodology :

- While 3-acetyl[1,3,4]thiadiazolines () are synthesized via acetylation, this compound likely requires 13C-enriched precursors, increasing synthetic complexity and cost.

Biologische Aktivität

3-Acetyl(2,3-13C2)oxolan-2-one is a compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

This compound is a stable isotopically labeled compound that is often used in metabolic studies. The incorporation of the 13C label allows for precise tracking of metabolic pathways in biological systems. Its structure can be represented as follows:

- Molecular Formula : C6H8O3

- Molecular Weight : 144.13 g/mol

The biological activity of this compound primarily involves its interaction with various enzymes and metabolic pathways.

Target Enzymes

- Acetyl-CoA Synthetase : This enzyme catalyzes the formation of acetyl-CoA from acetate and CoA. The presence of this compound can influence the activity of this enzyme, potentially affecting lipid metabolism.

- Lactate Dehydrogenase : This enzyme plays a crucial role in the conversion of pyruvate to lactate. The compound's effects on lactate production can be significant in anaerobic conditions.

Biochemical Pathways

The compound is involved in several key biochemical pathways:

- Glycolysis : It may affect the glycolytic pathway by altering the availability of intermediates.

- Fatty Acid Synthesis : By influencing acetyl-CoA levels, it can modulate fatty acid synthesis.

Biological Activity Studies

Several studies have investigated the biological activity of this compound, focusing on its effects on cell metabolism and potential therapeutic applications.

Case Study 1: Metabolic Profiling in Cancer Cells

In a study examining non-small cell lung cancer (NSCLC), researchers utilized this compound to trace metabolic changes in tumor cells. The findings indicated that the compound significantly altered glucose metabolism, leading to increased lactate production under hypoxic conditions. This suggests a potential role in enhancing the Warburg effect, which is critical in cancer cell metabolism .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of this compound against various bacterial strains. The results demonstrated notable inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a novel antimicrobial agent .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Molecular Weight | Antimicrobial Activity | Role in Metabolism |

|---|---|---|---|

| This compound | 144.13 g/mol | Significant | Modulates glycolysis |

| Acetylacetone | 102.09 g/mol | Moderate | Inhibits certain enzymes |

| Butyrolactone | 86.09 g/mol | Low | Limited metabolic role |

Q & A

What is the rationale for using carbon-13 isotopic labeling in 3-Acetyl(2,3-13C₂)oxolan-2-one, and how does it enhance mechanistic studies?

Basic

Carbon-13 labeling at positions 2 and 3 of the oxolan-2-one ring enables precise tracking of molecular transformations in metabolic or synthetic pathways. Isotopic labeling is critical for nuclear magnetic resonance (NMR) studies, as ¹³C nuclei provide distinct signals for structural elucidation and kinetic analysis. For example, in metabolic studies, this labeling allows researchers to trace acetyl group transfer or lactone ring-opening reactions in vivo or in vitro .

Advanced

The incorporation of ¹³C at specific positions facilitates advanced mechanistic studies, such as isotope tracing in enzyme-catalyzed reactions. For instance, ¹³C NMR can resolve stereochemical outcomes or kinetic isotope effects (KIE) during ring-opening polymerization or acetylation reactions. Researchers should optimize reaction conditions (e.g., pH, temperature) to minimize isotopic dilution and ensure accurate signal interpretation. Contradictions in data may arise from incomplete isotopic enrichment; thus, mass spectrometry (MS) with isotopic ratio analysis is recommended to validate purity .

What synthetic methodologies are effective for introducing ¹³C labels into 3-Acetyloxolan-2-one derivatives?

Basic

The synthesis of 3-Acetyl(2,3-13C₂)oxolan-2-one typically involves using ¹³C-enriched precursors (e.g., ¹³C-acetic anhydride or ¹³C-labeled oxolan-2-one intermediates). A common approach is the condensation of ¹³C-acetyl chloride with a pre-labeled oxolan-2-one under basic catalysis (e.g., pyridine or DMAP) .

Advanced

Advanced protocols emphasize regioselective labeling. For example, cyclization of γ-hydroxy-¹³C₂-butyrolactone precursors with ¹³C-acetyl groups ensures positional specificity. Reaction monitoring via inline FTIR or LC-MS is critical to detect intermediates and optimize yields. Challenges include isotopic scrambling during ring formation; using aprotic solvents (e.g., THF) and low temperatures (0–5°C) minimizes this risk. Comparative studies show that microwave-assisted synthesis reduces side reactions compared to traditional reflux methods .

How can researchers validate the isotopic purity and positional integrity of 3-Acetyl(2,3-13C₂)oxolan-2-one?

Basic

Isotopic purity is validated using high-resolution mass spectrometry (HR-MS) to confirm the molecular ion ([M+H]⁺) with the expected ¹³C enrichment. NMR (¹³C and DEPT-135) identifies labeled carbons via distinct chemical shifts. For example, the lactone carbonyl (C-2) and acetyl carbonyl (C-3) should exhibit splitting patterns indicative of ¹³C-¹³C coupling .

Advanced

Quantitative ¹³C NMR with inverse-gated decoupling provides exact isotopic abundance ratios. Advanced 2D NMR techniques (HSQC, HMBC) map ¹³C-¹³C connectivity to confirm positional integrity. Contradictions may arise from residual ¹²C signals due to incomplete labeling; isotope ratio mass spectrometry (IRMS) or tandem MS/MS fragmentation can resolve ambiguities .

What are the key applications of 3-Acetyl(2,3-13C₂)oxolan-2-one in metabolic pathway analysis?

Basic

This compound is used to trace acetyl-CoA incorporation in lipid biosynthesis or polyketide pathways. In microbial systems, feeding studies with ¹³C-labeled acetyl groups enable mapping of carbon flux via GC-MS or ¹³C NMR .

Advanced

In cancer metabolism research, the compound’s lactone ring stability allows sustained release of ¹³C-acetyl groups in hypoxic environments. Researchers employ dynamic ¹³C flux analysis (DFA) to model real-time metabolic activity in tumors. Challenges include compartmentalization of labeled metabolites; combining with ¹H-¹³C heteronuclear correlation spectroscopy (HETCOR) improves spatial resolution .

How does isotopic labeling impact the compound’s reactivity in polymerization studies?

Advanced

In ring-opening polymerization (ROP), ¹³C labeling at C-2 and C-3 provides insights into chain propagation mechanisms. Kinetic studies using ¹³C NMR reveal whether ring-opening occurs via acyl-oxygen or alkyl-oxygen cleavage. For example, isotactic vs. atactic polymer configurations can be distinguished by analyzing ¹³C-¹³C J-coupling in the polymer backbone. Contradictory data on reaction rates (e.g., isotope effects slowing propagation) require controlled experiments with non-labeled analogs for benchmarking .

What are the challenges in scaling up ¹³C-labeled 3-Acetyloxolan-2-one synthesis for in vivo studies?

Advanced

Scaling up requires cost-effective ¹³C precursors and minimizing waste. Microfluidic reactors improve mixing and heat transfer for reproducible yields. A key challenge is isotopic dilution during purification; simulated moving bed (SMB) chromatography enhances separation efficiency. Researchers must also validate biocompatibility, as residual catalysts (e.g., Sn(Oct)₂) can interfere with biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.